Potassium 1,2,3-triazole-5-thiolate Potassium 1,2,3-triazole-5-thiolate
Brand Name: Vulcanchem
CAS No.: 37539-04-1
VCID: VC16992056
InChI: InChI=1S/C2H3N3S.K/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C2H2KN3S
Molecular Weight: 139.22 g/mol

Potassium 1,2,3-triazole-5-thiolate

CAS No.: 37539-04-1

Cat. No.: VC16992056

Molecular Formula: C2H2KN3S

Molecular Weight: 139.22 g/mol

* For research use only. Not for human or veterinary use.

Potassium 1,2,3-triazole-5-thiolate - 37539-04-1

Specification

CAS No. 37539-04-1
Molecular Formula C2H2KN3S
Molecular Weight 139.22 g/mol
IUPAC Name potassium;2H-triazole-4-thiolate
Standard InChI InChI=1S/C2H3N3S.K/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1
Standard InChI Key KGOYUAKADZFFCO-UHFFFAOYSA-M
Canonical SMILES C1=NNN=C1[S-].[K+]

Introduction

Structural and Molecular Characteristics

Potassium 1,2,3-triazole-5-thiolate belongs to the class of triazole-thiolate salts, featuring a five-membered aromatic ring with three nitrogen atoms and a sulfur-containing substituent. The compound’s IUPAC name, potassium;2H-triazole-4-thiolate, reflects its anionic structure, where the potassium ion balances the charge of the deprotonated thiol group. Key identifiers include:

PropertyValue
Molecular FormulaC2H2KN3S\text{C}_2\text{H}_2\text{KN}_3\text{S}
Molecular Weight139.22 g/mol
Canonical SMILESC1=NNN=C1[S].[K+]\text{C}1=\text{NNN}=\text{C}1[\text{S}^-].[\text{K}^+]
InChIKeyKGOYUAKADZFFCO-UHFFFAOYSA-M

The thiolate group (S\text{S}^-) enhances reactivity, enabling participation in coordination complexes and nucleophilic substitutions . X-ray crystallography of analogous compounds reveals planar triazole rings with bond lengths consistent with aromaticity, suggesting similar stability for this derivative .

Synthesis and Preparation

The synthesis of potassium 1,2,3-triazole-5-thiolate typically involves deprotonation of the parent thiol, 1H-1,2,3-triazole-4-thiol, using potassium hydroxide in a polar solvent such as ethanol or water . A patent by JPS6259266A details an alternative route employing organolithium reagents (e.g., n-butyllithium) to deprotonate the triazole precursor, followed by reaction with elemental sulfur to introduce the thiolate group . Key steps include:

  • Deprotonation:
    1H-1,2,3-triazole-4-thiol+KOHK+[1,2,3-triazole-5-thiolate]+H2O\text{1H-1,2,3-triazole-4-thiol} + \text{KOH} \rightarrow \text{K}^+[\text{1,2,3-triazole-5-thiolate}]^- + \text{H}_2\text{O}
    This exothermic reaction proceeds at room temperature, yielding the potassium salt in >85% purity after recrystallization .

  • Purification:
    Crude product is washed with diethyl ether to remove unreacted starting materials, followed by vacuum drying to obtain a crystalline solid .

Table 1: Optimized Synthesis Conditions

ParameterCondition
SolventEthanol/Water (1:1 v/v)
Temperature25°C
Reaction Time2 hours
Yield78–92%

Chemical and Physical Properties

The compound’s physicochemical properties are influenced by its ionic nature and aromatic framework:

  • Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic interactions; insoluble in nonpolar solvents like hexane.

  • Stability: Stable under inert atmospheres but susceptible to oxidation in air, forming disulfide bridges .

  • Spectroscopic Data:

    • IR: Strong absorption at 2550 cm1^{-1} (S–K stretch) and 1450–1600 cm1^{-1} (C=N/C=C vibrations).

    • NMR: 1H^1\text{H} NMR (D2_2O): δ 8.2 (s, 1H, triazole-H), δ 7.9 (s, 1H, triazole-H).

Applications in Coordination Chemistry

Potassium 1,2,3-triazole-5-thiolate serves as a versatile ligand in metal-organic frameworks (MOFs) and catalysts. Its sulfur and nitrogen donor atoms facilitate binding to transition metals such as copper(II) and iron(III), forming complexes with applications in catalysis and materials science . For example:

  • Copper Complexes:

[\text{Cu}(\text{triazole-thiolate})_2] $$ exhibits redox activity, enabling use in electrochemical sensors .

  • Antimicrobial Activity:
    While direct studies are lacking, analogous triazole-thiolate metal complexes show efficacy against Staphylococcus aureus (MIC: 4 µg/mL) .

Analytical Characterization Methods

Quality control of potassium 1,2,3-triazole-5-thiolate relies on chromatographic and spectroscopic techniques:

  • HPLC-DAD: Reverse-phase C18 columns with UV detection at 254 nm resolve the compound from impurities (retention time: 6.2 min) .

  • Mass Spectrometry: ESI-MS confirms molecular weight (m/zm/z: 139.22 [M+^+]).

Future Research Directions

Despite its promise, critical gaps remain:

  • Biological Studies: Systematic evaluation of antimicrobial, anticancer, and antiviral properties.

  • Industrial Applications: Exploration in corrosion inhibition or polymer stabilization.

  • Synthetic Optimization: Development of solvent-free or green chemistry routes .

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